[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride
Overview
Description
[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride: is a white crystalline solid with the molecular formula C13H18ClNO4 and a molecular weight of 287.74 . This compound is commonly used as an intermediate in drug synthesis and has good chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride typically involves the reaction of morpholine with a suitable phenoxyacetic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antibacterial, anti-inflammatory, and antiparasitic properties .
Medicine:
- Utilized in the development of new therapeutic agents.
- Studied for its potential use in drug delivery systems .
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of [2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride: Similar structure but with a hydroxyl group instead of the acetic acid moiety.
Morpholine: A simpler structure with only the morpholine ring.
Uniqueness:
[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride: is unique due to its combination of the morpholine ring and phenoxyacetic acid moiety, which imparts specific chemical and biological properties.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)phenoxy]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c15-13(16)10-18-12-4-2-1-3-11(12)9-14-5-7-17-8-6-14;/h1-4H,5-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSMWKCUGLQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2OCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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